Kaempferol-3,4'-diglucoside Kaempferol-3,4'-diglucoside Kaempferol 3,4'-diglucoside is a natural product found in Wisteria floribunda, Picea abies, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 71939-16-7
VCID: VC21336526
InChI: InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol

Kaempferol-3,4'-diglucoside

CAS No.: 71939-16-7

Cat. No.: VC21336526

Molecular Formula: C27H30O16

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Kaempferol-3,4'-diglucoside - 71939-16-7

CAS No. 71939-16-7
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
IUPAC Name 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Standard InChI Key CRHCCDOCWGWLSH-DEFKTLOSSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Chemical Structure and Properties

Kaempferol-3,4'-diglucoside (C27H30O16) is a flavonoid glycoside with a molecular weight of 610.5 g/mol . It is also known by several synonyms including Kaempferol 3,4'-di-O-glucoside and CAS Number 71939-16-7 . This compound features the characteristic flavonol backbone of kaempferol with two glucose molecules attached at specific positions.

Structural Characteristics

The IUPAC name for this compound is 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . The structure consists of a flavonol skeleton with hydroxyl groups at positions 5 and 7, and glucose moieties at positions 3 and 4'.

Physicochemical Properties

The physicochemical properties of Kaempferol-3,4'-diglucoside are summarized in Table 1, providing important parameters that influence its biological behavior and pharmaceutical potential.

Table 1: Physicochemical Properties of Kaempferol-3,4'-diglucoside

PropertyValue
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
XLogP3-AA-1.1
Hydrogen Bond Donor Count10
Hydrogen Bond Acceptor Count16
Rotatable Bond Count7
Exact Mass610.15338487 Da

Source: PubChem

The negative XLogP3-AA value (-1.1) indicates the compound's hydrophilic nature, which is expected given the presence of multiple hydroxyl groups from the two glucose moieties . This property significantly influences its solubility characteristics and potentially its bioavailability in biological systems. The high numbers of hydrogen bond donors (10) and acceptors (16) further enhance its hydrophilicity and potential for molecular interactions within biological environments .

Natural Sources and Occurrence

Plant Sources

Kaempferol-3,4'-diglucoside has been reported to occur naturally in several plant species. According to the available data, this compound has been identified in Wisteria floribunda (Japanese wisteria) and Picea abies (Norway spruce) . These findings suggest that the compound may be relatively widespread in the plant kingdom, particularly within certain taxonomic groups.

Biosynthetic Pathway

As a flavonoid glycoside, Kaempferol-3,4'-diglucoside is biosynthesized through the flavonoid pathway, which is a branch of the larger phenylpropanoid pathway in plants. The basic kaempferol aglycone is first synthesized, followed by specific glycosylation reactions catalyzed by glycosyltransferases that add glucose moieties at the 3 and 4' positions. This sequential glycosylation is critical for the compound's unique biological properties compared to the parent aglycone.

Biological Activities

Antioxidant Properties

Studies on kaempferol glycosides provide insight into potential antioxidant activities of Kaempferol-3,4'-diglucoside. Research has shown that glycosylation of kaempferol generally reduces its peroxynitrite scavenging potential . Specifically, Kaempferol-3-O-glucoside has demonstrated similar inhibitory activity to Kaempferol-7-O-glucoside in related studies , suggesting that the position of glycosylation affects biological activity.

Comparative Activity

The biological activity of Kaempferol-3,4'-diglucoside should be considered in the context of other kaempferol derivatives. Research has indicated that the parent compound kaempferol demonstrates stronger antiproliferative effects on several cell lines (HepG2, CT26, and B16F1) compared to its glycosylated derivatives . This observation suggests that the addition of sugar moieties may modify the biological activity profile of the parent compound.

Table 2: Comparative Biological Activities of Kaempferol and Selected Glycosides

CompoundActivity
KaempferolStrong antiproliferative effect on HepG2, CT26, and B16F1 cell lines; efficient inhibition of T-cell proliferation and NO release
Kaempferol glycosides (including 3-O-rhamnoside and 3-O-rutinoside)Reduced antiproliferative activity compared to the aglycone
Kaempferol and glycosidesInhibition of nitric oxide and TNF-α production in LPS-stimulated RAW 264.7 cells

Source: Based on information from Wang et al., 2018

Structural Analysis and Identification

Spectroscopic Characterization

The identification and characterization of Kaempferol-3,4'-diglucoside typically involves various spectroscopic techniques. According to the chemical information databases, this compound has specific spectral properties that facilitate its identification in complex natural extracts. The Standard InChI (International Chemical Identifier) for Kaempferol-3,4'-diglucoside is:

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

This complex identifier encodes the complete structural information of the compound, including atom connectivity and stereochemistry.

Research Challenges and Future Directions

Bioavailability and Metabolism

A significant consideration for future research on Kaempferol-3,4'-diglucoside is its bioavailability and metabolism in biological systems. Studies on related compounds have shown that kaempferol can cross the blood-brain barrier at specific dosages , but the impact of glycosylation at both the 3 and 4' positions on bioavailability requires further investigation.

Structure-Activity Relationships

Developing a deeper understanding of the structure-activity relationships between Kaempferol-3,4'-diglucoside and related compounds represents an important avenue for future research. Comparative studies with mono-glycosylated derivatives and other diglucoside isomers would provide valuable insights into how the specific placement of glucose moieties affects biological activity.

Analytical Methods for Detection

Chromatographic Analysis

The detection and quantification of Kaempferol-3,4'-diglucoside in complex biological matrices typically employ chromatographic methods coupled with various detection systems. High-performance liquid chromatography (HPLC) with UV, diode array, or mass spectrometric detection represents common approaches for analyzing this compound in plant extracts and other natural products.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator